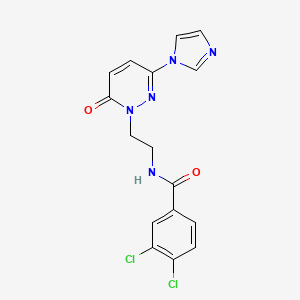

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O2/c17-12-2-1-11(9-13(12)18)16(25)20-6-8-23-15(24)4-3-14(21-23)22-7-5-19-10-22/h1-5,7,9-10H,6,8H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPCWFEXHTOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the pyridazine ring, and finally, the attachment of the dichlorobenzamide group. The reaction conditions often involve the use of catalysts, such as nickel or N-heterocyclic carbenes, and reagents like tert-butylhydroperoxide for oxidation .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like tert-butylhydroperoxide.

Reduction: Employing reducing agents such as sodium borohydride.

Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.

Common Reagents and Conditions

Oxidation: tert-butylhydroperoxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce a dihydroimidazole derivative.

Scientific Research Applications

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridazine ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives with Aromatic Substituents

Compound 5a : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide

- Structural Differences :

- Functional Implications: The sulfonamide group may enhance solubility compared to the lipophilic dichlorobenzamide.

Target Compound : N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide

- Structural Advantages :

- Imidazole’s nitrogen atoms could facilitate coordination with metal ions or polar interactions in enzymatic pockets.

- Dichlorobenzamide may improve membrane permeability due to higher logP compared to sulfonamides.

Imidazole-Containing Analog with Trifluoromethyl Substituents

Compound 41 : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

- Structural Differences: Features a pyrrole-carboxamide backbone instead of pyridazinone. Trifluoromethylpyridyl group replaces dichlorobenzamide .

- Pyrrole rings may offer distinct π-π stacking interactions compared to pyridazinone.

Hypothetical Pharmacological Profile

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

- Kinase Inhibition: Pyridazinones and imidazoles are common in kinase inhibitors (e.g., p38 MAPK). The dichlorobenzamide may mimic ATP-competitive motifs .

- Antimicrobial Potential: Chlorinated aromatics and imidazoles are prevalent in antifungals (e.g., miconazole analogs).

Biological Activity

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an imidazole ring and a pyridazine moiety, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₈Cl₂N₄O

- Molecular Weight : 367.27 g/mol

- Key Functional Groups : Imidazole, pyridazine, and dichlorobenzamide.

While specific mechanisms for this compound remain to be fully elucidated, similar compounds have demonstrated various modes of action:

- Enzyme Inhibition : Many heterocyclic compounds exhibit enzyme inhibitory properties, potentially targeting kinases or phosphodiesterases.

- Receptor Modulation : Compounds containing imidazole and pyridazine rings have been shown to interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound possess a range of biological activities:

- Anticancer Activity : Some derivatives have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Antimicrobial Properties : The sulfonamide group often present in related compounds suggests potential antibacterial and antifungal activities.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through various mechanisms.

Case Studies and Research Findings

Recent studies provide insight into the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.